BE“GHE Foundational & Exploratory

Check Availability & Pricing

What is the chemical structure of Coumarin 153?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MS-153

Cat. No.: B2892545

Coumarin 153: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Coumarin 153, a widely utilized
fluorescent dye. It covers its core chemical structure, photophysical properties, synthesis, and
key experimental applications, with a focus on providing practical information for laboratory
use.

Chemical Structure and Identification

Coumarin 153, a member of the 7-aminocoumarin family, is a rigidized laser dye known for its
strong fluorescence and sensitivity to the local environment.[1][2] Its structure is characterized
by a julolidine ring fused to the coumarin core, which restricts intramolecular rotation and
contributes to its high fluorescence quantum yield. The presence of a trifluoromethyl group at
the 9-position enhances its photostability and influences its electronic properties.

Chemical Identifiers
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Property Value
Molecular Formula C16H14F3NO2[3]
Molecular Weight 309.28 g/mol [3]

6-(trifluoromethyl)-3-oxa-13-
IUPAC Name azatetracyclo[7.7.1.02,7.013,27]heptadeca-
1(17),2(7),5,8-tetraen-4-one[1]

CAS Number 53518-18-6[3]

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=0)C=
C3C(F)(F)F[1]

SMILES

| InChl Key | VSSSHNJONFTXHS-UHFFFAOYSA-N[4] |

Physicochemical and Spectroscopic Properties

Coumarin 153 is a yellow, solid compound soluble in many organic solvents but insoluble in
water.[5] Its photophysical properties are highly dependent on the solvent environment, making
it an excellent probe for studying solvation dynamics and microenvironments.[3][6]

Table 1: Photophysical Properties of Coumarin 153 in Various Solvents
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Solvent Constant Shift Quantum o
(A_abs, (A_em, ] Lifetime
(€) (cm™?) Yield
nm) nm) (t_f, ns)
(@_f)
Cyclohexa
2.02 400 450 2765 0.90[1] 5.8
ne
Toluene 2.38 410 485 3945 0.85 55
Benzene 2.28 412 490 4053 0.82 5.4
Dichlorome
8.93 420 525 4992 0.65 4.8
thane
Acetone 20.7 420 530 5202 0.58 4.5
Acetonitrile  37.5 423 530 5046 0.54 4.2
Ethanol 24.5 423 532 5136 0.53 4.0[7]
Methanol 32.7 424 537 5278 0.42[7] 3.9[9]
Water 80.1 435 590 6386 0.10[1] 15

Note: The values presented are approximate and can vary depending on the specific
experimental conditions.

Synthesis of Coumarin 153

The synthesis of coumarin derivatives can be achieved through several established methods,
including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction.[9][10]
[11][12] For Coumarin 153, a plausible and efficient synthetic route is the Knoevenagel
condensation.

Conceptual Synthetic Pathway (Knoevenagel Condensation)
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Caption: Conceptual workflow for the synthesis of Coumarin 153 via Knoevenagel

condensation.

Detailed Experimental Protocol (Hypothetical)

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 8-hydroxyjulolidine-9-carboxaldehyde (1 equivalent) and ethyl
trifluoroacetoacetate (1.1 equivalents) in absolute ethanol.

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the
reaction mixture.

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction
progress using thin-layer chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. The product
may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the
solvent under reduced pressure.

Purification: Recrystallize the crude product from a suitable solvent system, such as
ethanol/water, to obtain pure Coumarin 153 as a yellow solid.
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e Characterization: Confirm the identity and purity of the synthesized compound using
techniques such as *H NMR, 3C NMR, mass spectrometry, and melting point determination.

Experimental Applications and Protocols

Coumarin 153 is a versatile fluorescent probe widely used in various spectroscopic studies,
particularly for investigating solvation dynamics and microenvironmental properties.[3][6] Its
sensitivity to solvent polarity makes it an ideal candidate for time-resolved fluorescence
spectroscopy.

Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique used to measure fluorescence lifetimes in the
picosecond to nanosecond range.[13][14][15]

Experimental Workflow for TCSPC Measurement
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Caption: A simplified workflow for a Time-Correlated Single Photon Counting (TCSPC)
experiment.

Detailed Protocol for TCSPC:

o Sample Preparation: Prepare a dilute solution of Coumarin 153 in the solvent of interest. The
concentration should be low enough to avoid inner filter effects (typically an absorbance of <
0.1 at the excitation wavelength).

 Instrumentation Setup:

o Use a pulsed laser diode (e.g., at 405 nm) as the excitation source.
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o Direct the emitted fluorescence through a monochromator or a bandpass filter to select the
desired emission wavelength.

o Use a single-photon sensitive detector, such as a photomultiplier tube (PMT) or a single-
photon avalanche diode (SPAD), to detect the emitted photons.

o The TCSPC electronics will measure the time delay between the laser pulse (sync signal)
and the detection of the emitted photon.

o Data Acquisition: Collect photon arrival times over many excitation cycles to build a
histogram of the fluorescence decay.

o Data Analysis: Fit the resulting decay curve to an exponential or multi-exponential function to
determine the fluorescence lifetime(s) of Coumarin 153 in the specific solvent.

Solvation Dynamics Studies

Coumarin 153 is an ideal probe for solvation dynamics due to its significant change in dipole
moment upon excitation.[3] Time-resolved emission spectra (TRES) are constructed to observe
the time-dependent shift in the emission maximum, which reflects the reorientation of solvent
molecules around the excited state of the dye.

Logical Flow for Analyzing Solvation Dynamics
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Caption: Logical workflow for the analysis of solvation dynamics using time-resolved
fluorescence data.

Protocol for Solvation Dynamics:

o Data Acquisition: Collect fluorescence decays at multiple wavelengths across the emission
spectrum of Coumarin 153 using TCSPC or fluorescence up-conversion for higher time
resolution.

e TRES Construction: Reconstruct the time-resolved emission spectra (TRES) from the
collected decay profiles.

o Spectral Analysis: Determine the peak frequency of the emission spectrum at each time
point, v(t).
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e Solvation Correlation Function: Calculate the normalized solvation correlation function, S(t),
using the formula: S(t) = [v(t) - V()] / [V(0) - v(=0)], where v(0) is the peak frequency at time
zero and v() is the peak frequency after complete solvent relaxation.

o Data Fitting: Fit the S(t) curve to a multi-exponential decay function to extract the
characteristic solvation timescales. These timescales provide insights into the dynamics of
the solvent environment.

Conclusion

Coumarin 153 remains a cornerstone fluorescent probe in chemical and biological research. Its
well-defined chemical structure, coupled with its sensitive and robust photophysical properties,
allows for detailed investigations of complex molecular environments. This guide provides the
fundamental knowledge and practical protocols necessary for researchers to effectively utilize
Coumarin 153 in their experimental endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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